molecular formula C8H13NO5 B1596643 (Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester CAS No. 5410-10-6

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester

Cat. No. B1596643
CAS RN: 5410-10-6
M. Wt: 203.19 g/mol
InChI Key: UCQUYWATETZECV-UHFFFAOYSA-N
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Description

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester, also known as ACEMETH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACEMETH is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Heterocyclic System Synthesis

  • Synthesis of heterocyclic systems: Derivatives of the compound have been used in the preparation of heterocyclic systems, including the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their role as versatile reagents in organic synthesis (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Building Blocks for Piperidine Derivatives

  • Preparation of polyfunctionalized piperidine derivatives: The compound's derivatives have been employed in copper-catalyzed reactions to introduce methoxycarbonyl methyl groups into pyridines, providing a pathway to synthesize new piperidine derivatives with unconventional substitution patterns (S. Crotti, F. Berti, & M. Pineschi, 2011).

Functionalization of Proteins for Chemotaxis Studies

  • Isolation from chemotaxis-involved proteins: A specific derivative, glutamic acid methyl ester, was isolated from an Escherichia coli protein involved in chemotaxis, indicating the compound's potential involvement or utility in studying biochemical pathways and protein modifications (S. J. Kleene, M. Toews, & J. Adler, 1977).

Understanding Chemical Bonding and Rotational Barriers

  • Chemical bonding and rotational barriers: Research into derivatives of acetic acid and related esters, including the compound , helps elucidate the nature of chemical bonding, rotational barriers adjacent to double bonds, and the factors influencing carbonyl group geometry. This fundamental research aids in understanding the chemical behavior of esters and amides (K. B. Wiberg & K. Laidig, 1987).

properties

IUPAC Name

methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-6(10)9(4-7(11)13-2)5-8(12)14-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUYWATETZECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279395
Record name Dimethyl 2,2'-(acetylazanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester

CAS RN

5410-10-6
Record name 5410-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-(acetylazanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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